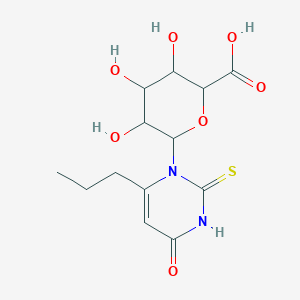

3,4,5-Trihydroxy-6-(4-oxo-6-propyl-2-sulfanylidenepyrimidin-1-yl)oxane-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Propylthiouracil N-b-D-glucuronide is a metabolite of propylthiouracil, a thionamide medication commonly prescribed for the management of hyperthyroidism and thyrotoxicosis. Propylthiouracil inhibits the synthesis of thyroid hormones by blocking the oxidation of iodine in the thyroid gland and interrupts the conversion of tetraiodothyronine to triiodothyronine in peripheral tissues . The glucuronidation of propylthiouracil, mediated by uridine 5′-diphospho-glucuronosyltransferases, is an important metabolic pathway .

Vorbereitungsmethoden

The preparation of propylthiouracil N-b-D-glucuronide involves the glucuronidation of propylthiouracil. This process can be examined in vitro using human liver microsomes and uridine 5′-diphospho-glucuronosyltransferase isoforms such as UGT1A9 . The chromatographic separation for the quantification of propylthiouracil and its N-b-D-glucuronide can be achieved using a ZORBAX Extend-C18 column through gradient delivery of a mixture of formic acid, methanol, and acetonitrile .

Analyse Chemischer Reaktionen

Propylthiouracil N-b-D-glucuronide undergoes various chemical reactions, including:

Oxidation: Propylthiouracil can be oxidized to form its glucuronide metabolite.

Reduction: Reduction reactions may involve the conversion of propylthiouracil back to its parent compound.

Substitution: Substitution reactions can occur at the thiouracil ring, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include formic acid, methanol, acetonitrile, and human liver microsomes . The major product formed from these reactions is propylthiouracil N-b-D-glucuronide.

Wissenschaftliche Forschungsanwendungen

Propylthiouracil N-b-D-glucuronide has several scientific research applications, including:

Chemistry: Used in studies to understand the metabolic pathways and reactions of propylthiouracil.

Biology: Helps in examining the role of glucuronidation in drug metabolism and its impact on liver function.

Medicine: Provides insights into the hepatotoxicity associated with propylthiouracil and its safe clinical application.

Industry: Utilized in the development of analytical methods for the quantification of drug metabolites.

Wirkmechanismus

The mechanism of action of propylthiouracil N-b-D-glucuronide involves its formation through the glucuronidation of propylthiouracil. This process is mediated by uridine 5′-diphospho-glucuronosyltransferases, particularly UGT1A9 . Propylthiouracil inhibits iodine and peroxidase from their normal interactions with thyroglobulin to form tetraiodothyronine and triiodothyronine, thereby decreasing thyroid hormone production . It also interferes with the conversion of tetraiodothyronine to triiodothyronine, reducing the activity of thyroid hormones .

Vergleich Mit ähnlichen Verbindungen

Propylthiouracil N-b-D-glucuronide can be compared with other similar compounds, such as:

Methimazole: Another thionamide used to manage hyperthyroidism, but it does not undergo glucuronidation.

Carbimazole: A prodrug that is converted to methimazole in the body and does not form glucuronide metabolites.

Thiouracil: The parent compound of propylthiouracil, which also inhibits thyroid hormone synthesis but lacks the glucuronide metabolite.

The uniqueness of propylthiouracil N-b-D-glucuronide lies in its specific metabolic pathway involving glucuronidation, which is not observed in methimazole and carbimazole .

Eigenschaften

IUPAC Name |

3,4,5-trihydroxy-6-(4-oxo-6-propyl-2-sulfanylidenepyrimidin-1-yl)oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O7S/c1-2-3-5-4-6(16)14-13(23)15(5)11-9(19)7(17)8(18)10(22-11)12(20)21/h4,7-11,17-19H,2-3H2,1H3,(H,20,21)(H,14,16,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRRSJAKAIDIIKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC(=S)N1C2C(C(C(C(O2)C(=O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-4-[3-(trifluoromethyl)phenyl]butyric Acid](/img/structure/B12289593.png)

![6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B12289608.png)

![tert-butyl N-[1-(cyclohexylamino)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B12289641.png)

![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-{[bis(4-methoxyphenyl)(phenyl)methyl]amino}-8-nitro-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12289663.png)

![tert-Butyl 4-[4-(methoxycarbonyl)-2-nitrophenylamino]piperidine-1-carboxylate](/img/structure/B12289667.png)

![6-[2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12289672.png)